molecular formula C18H14N4OS B5780869 13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one

13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one

Cat. No.: B5780869
M. Wt: 334.4 g/mol
InChI Key: FXKROJGOOQTPOZ-UHFFFAOYSA-N
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Description

13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[77002,6011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one is a complex heterocyclic compound It features a unique tetracyclic structure incorporating nitrogen, sulfur, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one typically involves multi-step reactions. One common approach is the intramolecular hetero Diels-Alder reaction, which forms the tetracyclic core structure. This reaction can be initiated by the N-acylation of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride, followed by thionylation using P2S5 in dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied.

Chemical Reactions Analysis

Types of Reactions

13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the nitrogen-containing rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[77002,6011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one apart is its specific arrangement of nitrogen, sulfur, and phenyl groups within a tetracyclic framework

Properties

IUPAC Name

13-amino-7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c19-22-9-20-15-13-11-7-4-8-12(11)14(10-5-2-1-3-6-10)21-17(13)24-16(15)18(22)23/h1-3,5-6,9H,4,7-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKROJGOOQTPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=C(S3)C(=O)N(C=N4)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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